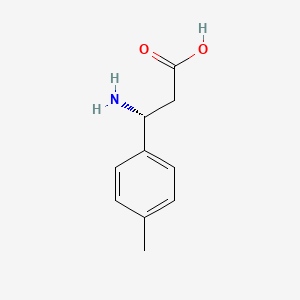

(r)-3-(p-Methylphenyl)-beta-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDAKEOBPKFUAH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(r)-3-(p-Methylphenyl)-beta-alanine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-3-(p-Methylphenyl)-β-alanine

For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of a molecule is paramount to unlocking its potential. This guide offers a comprehensive technical overview of (R)-3-(p-Methylphenyl)-β-alanine, a chiral non-proteinogenic β-amino acid. Our discussion moves beyond a simple recitation of data, delving into the causality behind its properties and the strategic considerations for its use in a research and development context.

Core Molecular Identity and Physicochemical Profile

(R)-3-(p-Methylphenyl)-β-alanine is a derivative of β-alanine, featuring a p-methylphenyl group attached to the β-carbon. This substitution introduces a chiral center and significantly influences the molecule's steric and electronic properties compared to its parent structure.

Structural and Chemical Identifiers

A precise understanding of a compound's identity is the foundation of any scientific investigation. The following identifiers are crucial for cataloging, sourcing, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 479064-87-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Synonyms | (R)-3-Amino-3-(4-tolyl)propanoic acid; H-D-b-Phe(4-Me)-OH; (R)-3-(p-tolyl)-β-alanine | [1][3] |

Physicochemical Properties: An Expert's Perspective

Predicting and understanding the physical behavior of a molecule is critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds like β-alanine and (R)-3-phenyl-β-alanine.

| Property | Predicted/Inferred Value | Rationale & Scientific Context |

| Appearance | White to off-white crystalline solid. | Based on the typical appearance of similar amino acids like β-alanine and (R)-3-phenyl-β-alanine.[4][5] |

| Melting Point | >200 °C (with decomposition) | The parent compound, β-alanine, melts with decomposition around 202-207 °C.[6][7] The related (R)-3-phenyl-β-alanine has a melting point of 242-246 °C.[4] The addition of the aromatic ring and methyl group likely increases the melting point relative to β-alanine due to increased molecular weight and intermolecular forces. |

| Solubility | Highly soluble in water; sparingly soluble in alcohols (e.g., methanol); insoluble in non-polar solvents (e.g., ether, acetone).[6][8] | The zwitterionic nature of the amino and carboxylic acid groups allows for strong hydrogen bonding with polar protic solvents like water. The hydrophobic p-methylphenyl group will slightly decrease water solubility compared to β-alanine but the polar functional groups will still dominate.[8] |

| pKa | Carboxyl (pKa₁): ~3.5-4.0Amino (pKa₂): ~9.5-10.2 | These values are estimated based on β-alanine (pKa₁ ~3.55, pKa₂ ~10.24).[6] The electron-donating methyl group on the phenyl ring is not expected to drastically alter the acidity of the distant carboxyl group or the basicity of the amino group. |

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids is a significant area of chemical research, driven by their importance as building blocks for peptidomimetics and pharmaceuticals.[9]

Synthetic Strategy: Chemo-enzymatic Approach

For achieving high enantiomeric purity, a combined chemical and biocatalytic approach is often superior to classical resolution. This strategy leverages the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.

Workflow: Enantioselective Synthesis of (R)-3-(p-Methylphenyl)-β-alanine

Caption: Chemo-enzymatic synthesis workflow.

Step-by-Step Synthesis Protocol (Illustrative)

-

Condensation (Rodionow-Johnson Reaction):

-

Charge a reaction vessel with p-methylbenzaldehyde and malonic acid in a suitable solvent like pyridine or ethanol containing ammonium acetate.[9]

-

Heat the mixture under reflux for several hours. The reaction condenses the aldehyde with malonic acid, followed by decarboxylation and amination to yield a racemic or near-racemic mixture containing the β-amino acid. Causality: This classical method provides a straightforward route to the β-amino acid backbone, though it lacks stereocontrol.[9]

-

-

Enzymatic Resolution or Asymmetric Synthesis (The Key to Purity):

-

Strategy A (Resolution): Convert the racemic product to an ester and subject it to a lipase (e.g., Candida antarctica lipase B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) back to the acid, allowing for separation from the unreacted (R)-ester.

-

Strategy B (Asymmetric Synthesis): A more modern approach involves the asymmetric reduction of a precursor like p-methylcinnamoyl-CoA using an engineered ene-reductase and an ammonia lyase, which can directly yield the (R)-enantiomer with high enantiomeric excess (>99%). Causality: Biocatalysis provides an environmentally friendly and highly specific method for installing the desired stereochemistry, which is often difficult and costly to achieve through traditional chemical means.[9]

-

-

Purification:

-

The final product is typically purified by recrystallization from a water/alcohol mixture. The difference in solubility between the desired product and any remaining impurities or reactants allows for isolation of the pure compound.

-

For very high purity, ion-exchange chromatography can be employed.

-

Analytical Characterization Workflow

A self-validating analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final compound.

Diagram: Analytical Validation Workflow

Caption: A robust workflow for analytical validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons (a pair of doublets in the ~7.0-7.5 ppm region), the benzylic proton (a multiplet around 4.0-4.5 ppm), the methylene protons adjacent to the carbonyl (diastereotopic protons, appearing as complex multiplets around 2.5-3.0 ppm), and the methyl group singlet (~2.3 ppm).

-

¹³C NMR: Will confirm the presence of 10 unique carbon atoms, including the carboxyl carbon (~175 ppm), aromatic carbons (~120-140 ppm), and the aliphatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent [M+H]⁺ ion at m/z 180.10, confirming the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase (e.g., a cyclodextrin-based column) which will resolve the (R) and (S) enantiomers into two separate peaks, allowing for precise quantification of chiral purity.

Applications in Drug Discovery and Research

β-amino acids and their derivatives are of significant interest to the pharmaceutical industry. Their inclusion in peptide chains creates peptidomimetics with enhanced stability against enzymatic degradation.

-

Peptidomimetics: Replacing a standard α-amino acid with a β-amino acid like (R)-3-(p-Methylphenyl)-β-alanine can induce specific secondary structures (e.g., helices, turns) in peptides. This is a key strategy for designing molecules that can mimic or block biological protein-protein interactions.

-

Pharmacophore Scaffolding: The rigid, chiral structure can serve as a scaffold for building more complex molecules. The functional groups (amine, carboxylic acid, aromatic ring) provide handles for further chemical modification to optimize binding to a biological target.

-

Neurological Research: The parent compound, β-alanine, is a known neurotransmitter and agonist at glycine receptors.[10] While the specific activity of this derivative is uncharacterized, its structural similarity suggests it could be a valuable tool for probing neurotransmitter receptor binding sites.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety Precautions: Based on available data for similar compounds, (R)-3-(p-Methylphenyl)-β-alanine is classified as an irritant.[1] It is known to cause skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1][11] Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[1]

-

Storage Conditions: To prevent degradation, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.[1][3]

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine represents a valuable, yet underexplored, chemical entity for researchers in medicinal chemistry and drug discovery. Its defined stereochemistry and structural features make it an attractive building block for creating novel therapeutics and chemical probes. This guide provides the foundational knowledge—from physicochemical properties and synthesis to analytical validation and potential applications—necessary for its effective and strategic utilization in a scientific setting. The true potential of this molecule will only be revealed through the innovative research it now enables.

References

- 1. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]

- 2. This compound CAS#: 479064-87-4 [m.chemicalbook.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Alanine - Wikipedia [en.wikipedia.org]

- 7. 107-95-9 CAS MSDS (β-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vkm.no [vkm.no]

- 11. hmdb.ca [hmdb.ca]

(r)-3-(p-Methylphenyl)-beta-alanine CAS number 479064-87-4 information

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(p-Methylphenyl)-β-alanine, with the CAS number 479064-87-4, is a chiral non-proteinogenic β-amino acid. As a derivative of β-alanine, it holds significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a p-methylphenyl group introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules containing this moiety. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, intended to support research and development efforts. β-Phenylalanine derivatives are recognized as important structural motifs in natural products and are utilized as building blocks for bioactive peptides and small molecule pharmaceuticals.[1][2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-(p-Methylphenyl)-β-alanine is fundamental for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 479064-87-4 | [6] |

| Molecular Formula | C10H13NO2 | [6] |

| Molecular Weight | 179.22 g/mol | [6] |

| Synonyms | (R)-3-Amino-3-(p-tolyl)propanoic acid, (R)-β-(p-Methylphenyl)alanine | [6] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Solubility | Expected to be soluble in aqueous acidic and basic solutions, and polar organic solvents. | N/A |

| Storage | Store in a cool, dry place, protected from light. | N/A |

Enantioselective Synthesis

The stereospecific synthesis of (R)-3-(p-Methylphenyl)-β-alanine is crucial for its application in chiral drug development. Several enantioselective strategies for the synthesis of β-amino acids can be adapted for this specific compound.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine.

Key Synthetic Approaches

Several methodologies have been developed for the enantioselective synthesis of β-amino acids and their derivatives, which can be applied to produce the (R)-enantiomer of 3-(p-Methylphenyl)-β-alanine.

-

Catalytic Enantioselective Conjugate Addition: This is a prominent method for synthesizing chiral β-amino acid derivatives. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, such as p-methylcinnamic acid or its ester, in the presence of a chiral catalyst.[1]

-

Biocatalytic Methods: The use of enzymes, particularly ω-transaminases, offers a green and highly selective route to chiral β-amino acids. These enzymes can catalyze the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from a prochiral β-keto acid.[7][8] For the synthesis of (R)-3-(p-Methylphenyl)-β-alanine, a suitable ω-transaminase could be employed to resolve a racemic mixture or to directly synthesize the desired enantiomer from the corresponding β-keto acid.

-

Organocatalysis: Chiral organocatalysts, such as amidine-based catalysts or bifunctional double hydrogen bond donor-amine organocatalysts, have been successfully used in the enantioselective synthesis of β-amino acid derivatives.[9] These methods often involve reactions such as asymmetric cyclocondensation or kinetic resolution.

Illustrative Experimental Protocol (Adapted from General Methodologies)

The following is a generalized, illustrative protocol for the synthesis of (R)-3-(p-Methylphenyl)-β-alanine via a biocatalytic kinetic resolution approach.

-

Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine:

-

React p-methylbenzaldehyde with malonic acid and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux. This is a variation of the Rodionow-Johnson reaction.[4]

-

The resulting racemic 3-(p-Methylphenyl)-β-alanine is isolated and purified by standard techniques such as recrystallization.

-

-

Enzymatic Kinetic Resolution:

-

The racemic 3-(p-Methylphenyl)-β-alanine is dissolved in an appropriate buffer solution.

-

An (S)-selective ω-transaminase is added to the solution along with a suitable amino acceptor (e.g., pyruvate).

-

The reaction is incubated at a controlled temperature and pH, allowing the enzyme to selectively convert the (S)-enantiomer to the corresponding β-keto acid.

-

The reaction is monitored by a suitable analytical technique, such as chiral HPLC, to determine the conversion.

-

Once the desired conversion (typically around 50%) is reached, the reaction is quenched.

-

The remaining (R)-3-(p-Methylphenyl)-β-alanine is separated from the reaction mixture and purified, yielding the product with high enantiomeric excess.[7]

-

Analytical Characterization

Accurate and robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (R)-3-(p-Methylphenyl)-β-alanine.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of (R)-3-(p-Methylphenyl)-β-alanine.

-

Direct Methods: These methods utilize a chiral stationary phase (CSP) to separate the enantiomers without prior derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often effective for the separation of underivatized amino acids.[10]

-

Indirect Methods: In this approach, the amino acid is derivatized with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[11]

| Parameter | Direct Method (Illustrative) | Indirect Method (Illustrative) |

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) | C18 Reversed-Phase |

| Mobile Phase | Isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer containing a chiral selector if needed. | Gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). |

| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry (MS) | UV (e.g., 340 nm for FDAA derivatives) or Mass Spectrometry (MS) |

| Flow Rate | Typically 0.5 - 1.0 mL/min | Typically 1.0 mL/min |

Spectroscopic Methods

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the p-methylphenyl group, a signal for the methyl group protons, and signals for the protons on the β-alanine backbone (at the α and β positions and the amino group). The chemical shifts and coupling patterns would be characteristic of the structure.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the two carbons of the β-alanine backbone.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for analyzing amino acids. The mass spectrum would show the molecular ion peak [M+H]⁺ and/or [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to further investigate the structure through fragmentation analysis.[14]

Analytical Workflow

Caption: A typical analytical workflow for the characterization of (R)-3-(p-Methylphenyl)-β-alanine.

Potential Applications in Drug Development

β-Amino acids and their derivatives are valuable building blocks in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[2][3][4][5]

-

Peptidomimetics: (R)-3-(p-Methylphenyl)-β-alanine can be incorporated into peptides to create peptidomimetics with enhanced stability and potentially altered biological activity. The p-methylphenyl group can participate in hydrophobic or aromatic interactions with biological targets.

-

Small Molecule Synthesis: This compound serves as a chiral building block for the synthesis of more complex small molecules with potential therapeutic applications. The specific stereochemistry and the substituted phenyl ring are key features for molecular recognition by biological targets.

-

Research in Protein Engineering: As a non-standard amino acid, it can be used in biochemical research and synthetic biology to study protein folding and function. The introduction of the methyl group can influence the hydrophobicity and steric properties, affecting the overall structure and stability of proteins.[9]

Safety and Handling

Based on the available safety data for similar compounds, (R)-3-(p-Methylphenyl)-β-alanine should be handled with care in a laboratory setting. Standard safety precautions should be followed.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a well-ventilated place.

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine is a valuable chiral building block with significant potential in drug discovery and development. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization. The methodologies outlined in this guide provide a foundation for researchers and scientists to work with this compound and explore its applications in the creation of novel therapeutics.

References

- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Item - Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010â2022) - figshare - Figshare [figshare.com]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]

- 7. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. β-Alanine(107-95-9) 1H NMR spectrum [chemicalbook.com]

- 14. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

(r)-3-(p-Methylphenyl)-beta-alanine molecular weight and formula

An In-Depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine: Synthesis, Characterization, and Application

Introduction

β-amino acids represent a critical class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the amino group in β-amino acids is attached to the beta-carbon, a structural modification that imparts unique conformational properties and, crucially, enhanced stability against proteolytic degradation.[1] This inherent resistance to enzymatic breakdown makes β-amino acid-containing peptides (β-peptides) and other derivatives highly valuable as peptidomimetics in drug development.[1]

(R)-3-(p-Methylphenyl)-β-alanine, a chiral β-amino acid, serves as a key building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its structure, featuring a stereocenter at the C3 position and a p-tolyl substituent, provides a versatile scaffold for creating molecules with specific three-dimensional orientations, which is paramount for molecular recognition and biological activity. This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and potential applications for professionals in research and drug development.

Section 1: Core Physicochemical Properties

The fundamental properties of (R)-3-(p-Methylphenyl)-β-alanine are essential for its handling, reaction setup, and analytical detection. These data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (R)-3-Amino-3-(4-methylphenyl)propanoic acid | [2][3] |

| Synonyms | (R)-3-(p-Methylphenyl)-β-alanine, H-(R)-beta-Phe(4-Me)-OH | [4] |

| CAS Number | 479064-87-4 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][4] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | |

| Chirality | (R)-enantiomer |

Section 2: Synthesis and Stereoselective Control

The primary challenge in producing (R)-3-(p-Methylphenyl)-β-alanine lies in controlling the stereochemistry at the C3 position. While various asymmetric synthesis routes exist, a robust and scalable approach often involves the synthesis of a racemic mixture followed by efficient chiral resolution.

Synthesis of Racemic 3-(p-Methylphenyl)-β-alanine

A common and effective method for synthesizing the racemic backbone is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Mechanism Insight: This reaction proceeds via a Knoevenagel condensation of p-tolualdehyde with malonic acid to form an unsaturated intermediate. Subsequent Michael addition of ammonia, followed by decarboxylation under the reaction conditions, yields the desired racemic β-amino acid. The choice of ammonium acetate as the ammonia source provides both the nucleophile and a mildly acidic catalyst for the initial condensation.

Chiral Resolution via Enzymatic Hydrolysis

Enzymatic resolution is a highly efficient and environmentally benign method for separating enantiomers. It leverages the stereoselectivity of enzymes, such as lipases or proteases, which preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Workflow for Synthesis and Resolution:

Caption: Workflow for the synthesis and resolution of (R)-3-(p-Methylphenyl)-β-alanine.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-(R,S)-3-(p-Methylphenyl)-β-alanine

-

Step 1: N-Acetylation (Protection): The racemic β-amino acid is first N-acetylated using acetic anhydride under basic conditions. This step is crucial because many commercially available acylases show higher activity and selectivity towards N-acyl derivatives.

-

Step 2: pH Adjustment: The resulting N-acetylated racemic mixture is dissolved in water, and the pH is carefully adjusted to the optimal range for the chosen enzyme (typically pH 7-8 for Acylase I from Aspergillus sp.). The pH is maintained with a dilute NaOH solution.

-

Step 3: Enzymatic Reaction: The enzyme (e.g., Acylase I) is added to the solution. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer intact. The progress of the reaction is monitored by measuring the amount of released (S)-amino acid, often via chiral HPLC.

-

Step 4: Separation: Once the reaction reaches approximately 50% conversion, it is stopped (e.g., by boiling to denature the enzyme). The resulting mixture contains the free (R)-amino acid and the N-acetylated (S)-amino acid. Due to the significant difference in their isoelectric points and solubility, they can be separated. Acidifying the solution (e.g., with HCl to pH ~3) protonates the free amino group of the (R)-enantiomer, making it more water-soluble, while the N-acetylated (S)-enantiomer may precipitate or be extracted into an organic solvent like ethyl acetate.

-

Step 5: Deprotection and Purification: The separated N-acetyl-(R)-enantiomer is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to remove the acetyl group. The final product is purified by recrystallization.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the chemical structure and, most importantly, the enantiomeric purity of the final product.

Structural Elucidation

Standard spectroscopic methods are used to verify the chemical identity.

-

¹H NMR: Expected signals include aromatic protons in the ~7.0-7.3 ppm range, a singlet for the methyl group protons around 2.3 ppm, multiplets for the C2 and C3 protons, and broad signals for the amine and carboxylic acid protons.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the methyl carbon (~21 ppm), the two aliphatic carbons of the β-alanine backbone, and the carboxyl carbon (>170 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight (180.10).

-

Infrared (IR) Spectroscopy: Key stretches include a broad O-H band (carboxylic acid), N-H bands (amine), C=O stretch (~1700 cm⁻¹), and aromatic C-H and C=C bands.

Enantiomeric Purity Determination

The most critical quality control parameter is the enantiomeric excess (e.e.). This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC Separation:

Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol: Chiral HPLC Analysis

-

Objective: To separate and quantify the (R) and (S) enantiomers of 3-(p-Methylphenyl)-β-alanine to determine the enantiomeric excess.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column, such as a CHIROBIOTIC T (Teicoplanin), is highly effective for separating underivatized amino acids.[6] These CSPs offer multiple chiral recognition sites, leading to robust separation.

-

Mobile Phase: A typical mobile phase would be a polar organic mixture, such as methanol or ethanol, with small amounts of acidic and basic additives (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine).

-

Causality: The alcohol serves as the primary eluent. The acid and base additives are crucial for controlling the ionization state of both the analyte (amine and carboxylic acid groups) and the stationary phase, which sharpens peaks and improves resolution by optimizing ionic interactions.

-

-

Method:

-

Prepare a standard solution of the sample at ~1 mg/mL in the mobile phase.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the sample.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

-

The (R) and (S) enantiomers will elute at different retention times.

-

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers using the formula: % e.e. = [ (A_major - A_minor) / (A_major + A_minor) ] × 100

Section 4: Applications in Research and Drug Development

The primary value of (R)-3-(p-Methylphenyl)-β-alanine lies in its use as a chiral building block for synthesizing more complex molecules with therapeutic potential.

-

Peptidomimetics: Incorporating this β-amino acid into peptide sequences can prevent degradation by proteases, thereby increasing the in vivo half-life of a peptide-based drug.[1] The p-tolyl group provides a hydrophobic side chain that can participate in specific binding interactions within a target protein.

-

Constrained Scaffolds: The β-amino acid structure can induce specific secondary structures, like helices and turns, in oligomers. This conformational control is a powerful tool in rational drug design for mimicking the bioactive conformation of natural peptides.

-

Asymmetric Synthesis: As an enantiomerically pure starting material, it is invaluable in the synthesis of chiral drugs where the overall stereochemistry is critical for efficacy and safety.

Conclusion

(R)-3-(p-Methylphenyl)-β-alanine is a specialized chemical entity whose value is intrinsically linked to its defined stereochemistry. Its successful application hinges on the ability to produce it in high enantiomeric purity and to rigorously verify that purity. The methodologies outlined in this guide, from scalable racemic synthesis and high-fidelity enzymatic resolution to precise analytical characterization by chiral HPLC, provide a robust framework for researchers and drug development professionals. A thorough understanding of these technical details is essential for leveraging the full potential of this and similar chiral building blocks in the creation of next-generation therapeutics.

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 2733680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 2733680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE | 479064-87-4 [amp.chemicalbook.com]

- 5. This compound, CasNo.479064-87-4 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]

- 6. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to the Asymmetric Synthesis of (R)-3-(p-Methylphenyl)-β-alanine

Introduction

(R)-3-(p-Methylphenyl)-β-alanine, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making its efficient and stereoselective synthesis a critical endeavor for pharmaceutical researchers and process chemists. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for obtaining this compound in high enantiomeric purity. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven protocols, and present comparative data to inform rational route selection for both research and process development scales.

Comparative Overview of Synthetic Strategies

The synthesis of enantiomerically pure (R)-3-(p-methylphenyl)-β-alanine can be approached through several distinct methodologies. The choice of the optimal route depends on factors such as scale, cost of goods, desired enantiopurity, and available equipment. The three primary strategies discussed in this guide are:

-

Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. This method is often favored for its mild reaction conditions and high enantiomeric excess (ee).

-

Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful catalytic method that introduces the chiral center through the stereoselective reduction of a prochiral precursor. This approach is highly efficient and can provide excellent enantioselectivity.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method where a chiral moiety is temporarily attached to the molecule to direct a stereoselective transformation. This is a robust and well-established technique for asymmetric synthesis.

| Synthesis Strategy | Key Advantages | Key Considerations | Typical Enantiomeric Excess (ee) |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50% for the desired enantiomer, requires efficient separation of product and unreacted substrate. | >99% |

| Rh-Catalyzed Asymmetric Hydrogenation | High catalytic efficiency, high enantioselectivity, atom-economical. | Requires specialized chiral ligands and high-pressure hydrogenation equipment, potential for catalyst poisoning. | >95% |

| Chiral Auxiliary-Mediated Synthesis | Reliable and predictable stereochemical outcome, well-established procedures. | Stoichiometric use of the chiral auxiliary, requires additional steps for attachment and removal of the auxiliary. | >98% (diastereomeric excess) |

Pathway 1: Enzymatic Kinetic Resolution of Racemic 3-(p-Methylphenyl)-β-alanine Ethyl Ester

Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically pure β-amino acids. This strategy relies on the ability of a lipase, most commonly Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality of Experimental Choices

The choice of CALB is predicated on its well-documented high enantioselectivity for a broad range of substrates, including β-amino esters. The use of an ethyl ester of the racemic β-amino acid is a practical choice due to its ease of preparation and compatibility with the enzymatic reaction conditions. Ethyl acetate serves as both the acyl donor and the solvent, providing a high concentration of the acylating agent and facilitating product isolation. The reaction is typically carried out at a slightly elevated temperature to enhance the reaction rate without compromising the enzyme's stability and selectivity.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-amino-3-(p-tolyl)propanoate

A solution of p-tolualdehyde, malonic acid, and ammonium acetate in ethanol is refluxed to afford 3-amino-3-(p-tolyl)propanoic acid. Subsequent esterification with ethanol in the presence of a catalytic amount of sulfuric acid yields the racemic ethyl ester.

Step 2: Enzymatic Kinetic Resolution

-

To a solution of racemic ethyl 3-amino-3-(p-tolyl)propanoate (1.0 eq) in ethyl acetate (10 volumes), add immobilized Candida antarctica lipase B (Novozym 435, 10% w/w).

-

Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted (R)-ester and the acylated (S)-amide.

-

Upon reaching the desired conversion, filter off the enzyme and concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-ethyl 3-amino-3-(p-tolyl)propanoate from the N-acetylated (S)-enantiomer by column chromatography.

-

Hydrolyze the purified (R)-ester using aqueous HCl to obtain (R)-3-(p-methylphenyl)-β-alanine hydrochloride, which can be neutralized to the free amino acid.

Data Presentation

| Substrate | Enzyme | Acyl Donor/Solvent | Time (h) | Conversion (%) | ee of (R)-ester (%) | ee of (S)-amide (%) |

| rac-Ethyl 3-amino-3-(p-tolyl)propanoate | Novozym 435 | Ethyl Acetate | 24-48 | ~50 | >99 | >99 |

Mechanism of Enantioselective Acylation by CALB

The enantioselectivity of CALB arises from the specific binding of one enantiomer of the β-amino ester into the active site of the enzyme. The active site contains a catalytic triad (Ser-His-Asp) and an oxyanion hole. The (S)-enantiomer fits more favorably into the active site, positioning its amino group for nucleophilic attack on the acyl-enzyme intermediate formed from ethyl acetate. The (R)-enantiomer, due to steric hindrance, binds less effectively, leading to a much slower rate of acylation.

An In-depth Technical Guide to the Biological Activity of (R)-3-(p-Methylphenyl)-β-alanine

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the hypothesized biological activity of (R)-3-(p-Methylphenyl)-β-alanine, drawing parallels with structurally similar compounds and outlining detailed experimental protocols for its characterization.

Introduction: Unveiling a Potential Neuromodulator

(R)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While specific literature on this particular enantiomer is scarce, its structural resemblance to known neuroactive compounds, particularly GABA analogs, provides a strong foundation for hypothesizing its mechanism of action and potential therapeutic applications. This guide will explore the probable biological target of (R)-3-(p-Methylphenyl)-β-alanine, its anticipated physiological effects, and a systematic approach to experimentally validate these hypotheses.

The core of our hypothesis lies in the structural similarity of (R)-3-(p-Methylphenyl)-β-alanine to (R)-phenibut (β-phenyl-γ-aminobutyric acid), a known selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] The (R)-enantiomer of phenibut is significantly more active at the GABA-B receptor than its (S)-counterpart, suggesting that the stereochemistry of these β-aryl-β-amino acids is crucial for their biological activity.[1][2] The presence of a p-methyl group on the phenyl ring of the topic compound represents a key structural modification that could influence its potency, selectivity, and pharmacokinetic profile compared to phenibut.

This guide will therefore proceed under the central hypothesis that (R)-3-(p-Methylphenyl)-β-alanine acts as a GABA-B receptor agonist. We will delve into the intricacies of the GABA-B receptor system and outline a comprehensive research framework to rigorously test this hypothesis.

The GABA-B Receptor: A Key Player in Neuromodulation

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a critical role in regulating neuronal excitability in the central nervous system (CNS).[4] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors produce slow and prolonged inhibitory signals.[4] Activation of GABA-B receptors leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits, which in turn modulate downstream effectors.[4]

Signaling Pathways of GABA-B Receptor Activation

The primary signaling mechanisms initiated by GABA-B receptor activation include:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic neuron.[4]

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit presynaptic VGCCs, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters.

The net effect of these signaling events is a reduction in neuronal excitability, which underlies the physiological roles of GABA-B receptors in processes such as anxiety, pain perception, muscle relaxation, and the regulation of seizure thresholds.

Diagram of the GABA-B Receptor Signaling Pathway

Caption: Hypothesized signaling cascade of (R)-3-(p-Methylphenyl)-β-alanine via the GABA-B receptor.

Experimental Workflow for Characterizing Biological Activity

To systematically evaluate the biological activity of (R)-3-(p-Methylphenyl)-β-alanine, a multi-tiered experimental approach is recommended, progressing from in vitro receptor binding and functional assays to in vivo behavioral studies.

Part 1: In Vitro Characterization

The initial phase focuses on determining the direct interaction of the compound with the GABA-B receptor and quantifying its functional consequences at the cellular level.

1.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of (R)-3-(p-Methylphenyl)-β-alanine for the GABA-B receptor.

-

Rationale: This experiment directly tests the hypothesis that the compound binds to the GABA-B receptor. A high affinity would provide strong evidence for a direct interaction.

Detailed Protocol: [³H]CGP54626 Competition Binding Assay [5][6]

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing recombinant human GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radiolabeled GABA-B receptor antagonist, [³H]CGP54626 (e.g., 1-5 nM).

-

Add increasing concentrations of the unlabeled competitor, (R)-3-(p-Methylphenyl)-β-alanine (e.g., from 1 nM to 1 mM).

-

For total binding, add only the radioligand and assay buffer.

-

For non-specific binding, add the radioligand and a high concentration of a known GABA-B agonist (e.g., 100 µM GABA or baclofen).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

| Parameter | Description |

| Ki | Inhibitory constant; a measure of the affinity of the unlabeled drug for the receptor. A lower Ki value indicates a higher affinity. |

| IC50 | Half maximal inhibitory concentration; the concentration of the unlabeled drug required to displace 50% of the specific binding of the radioligand. |

1.2. Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.

-

Objective: To characterize the functional activity of (R)-3-(p-Methylphenyl)-β-alanine at the GABA-B receptor.

-

Rationale: These assays will reveal whether the compound activates the receptor (agonist), blocks the action of an agonist (antagonist), or modulates the receptor's response to an agonist (allosteric modulator).

Detailed Protocol: [³⁵S]GTPγS Binding Assay [6]

This assay measures the activation of G-proteins coupled to the receptor.

-

Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP, and increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine.

-

To determine agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound alone.

-

To determine antagonist activity, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known GABA-B agonist (e.g., GABA or baclofen).

-

Add [³⁵S]GTPγS to each well to initiate the reaction.

-

-

Incubation and Filtration: Incubate the plate at 30°C for 60 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

-

Data Analysis: Measure the radioactivity on the filters. Plot the stimulated [³⁵S]GTPγS binding against the drug concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Detailed Protocol: Electrophysiology (Patch-Clamp) [7]

This technique directly measures the ion channel activity modulated by the GABA-B receptor.

-

Cell Preparation: Use primary neurons or cell lines expressing recombinant GABA-B receptors and GIRK channels.

-

Recording Setup:

-

Use the whole-cell patch-clamp configuration to record the membrane potential or current.

-

Perfuse the cells with an external solution containing a known GABA-B agonist to establish a baseline response (e.g., an outward K⁺ current).

-

-

Drug Application:

-

Apply increasing concentrations of (R)-3-(p-Methylphenyl)-β-alanine to the cell and record the change in membrane current.

-

An increase in the outward K⁺ current indicates agonist activity.

-

To test for antagonist activity, co-apply the test compound with a known GABA-B agonist and observe any reduction in the agonist-induced current.

-

-

Data Analysis: Generate dose-response curves to determine the EC50 for agonist activity or the IC50 for antagonist activity.

Diagram of the In Vitro Experimental Workflow

Caption: A streamlined workflow for the in vitro characterization of the target compound.

Part 2: In Vivo Evaluation

Following in vitro confirmation of GABA-B receptor activity, in vivo studies in animal models are crucial to assess the compound's physiological effects and potential therapeutic utility.

2.1. Assessment of Anxiolytic Activity

GABA-B receptor agonists are known to possess anxiolytic properties.[3]

-

Objective: To evaluate the anxiolytic-like effects of (R)-3-(p-Methylphenyl)-β-alanine in rodent models of anxiety.

-

Rationale: Positive results in these models would support the compound's potential as a treatment for anxiety disorders.

Commonly Used Behavioral Tests for Anxiety: [8][9][10][11][12]

-

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.

-

Light-Dark Box Test: This test utilizes the conflict between the innate preference of rodents for dark areas and their exploratory drive. Anxiolytic drugs increase the time spent in the light compartment.

-

Marble Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior. Anxiolytics tend to reduce the number of marbles buried.

2.2. Assessment of Anticonvulsant Activity

Activation of GABA-B receptors can raise the seizure threshold.

-

Objective: To determine the anticonvulsant potential of (R)-3-(p-Methylphenyl)-β-alanine in rodent models of epilepsy.

-

Rationale: Efficacy in these models would suggest a potential therapeutic role in epilepsy.

Clinically Validated Animal Models for Seizure Drug Discovery: [13][14][15]

-

Maximal Electroshock (MES) Seizure Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.

-

Kindled Rodent Models: This is a model of chronic epilepsy where repeated subconvulsive electrical stimulation leads to a progressive intensification of seizure activity. It is a valuable model for temporal lobe epilepsy.

Experimental Design Considerations for In Vivo Studies:

-

Dose-response studies: To determine the effective dose range of the compound.

-

Pharmacokinetic analysis: To correlate drug exposure with behavioral effects.

-

Control groups: Including vehicle-treated and positive control (e.g., a known anxiolytic or anticonvulsant) groups.

-

Blinded assessment: To minimize observer bias.

Diagram of the In Vivo Experimental Workflow

Caption: A structured approach for the in vivo evaluation of the target compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous framework for investigating the biological activity of (R)-3-(p-Methylphenyl)-β-alanine. By leveraging the knowledge of its structural analog, (R)-phenibut, we have formulated a strong hypothesis centered on its potential as a GABA-B receptor agonist. The detailed in vitro and in vivo experimental protocols provided herein offer a clear roadmap for researchers to systematically characterize its pharmacological profile.

The successful validation of this hypothesis would open up several avenues for further research and development. The p-methyl substituent on the phenyl ring could potentially modulate the compound's properties, leading to an improved therapeutic window compared to existing GABA-B receptor agonists. Future studies could explore its potential in other CNS disorders where GABA-B receptor modulation is implicated, such as spasticity, addiction, and pain. Furthermore, structure-activity relationship (SAR) studies around this scaffold could lead to the discovery of novel, more potent, and selective GABA-B receptor ligands with enhanced therapeutic potential.

References

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]

- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]

(r)-3-(p-Methylphenyl)-beta-alanine literature review and citations

An In-depth Technical Guide to (R)-3-(p-Methylphenyl)-β-alanine

Introduction

(R)-3-(p-Methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess an amino group attached to the β-carbon (the third carbon atom) of a carboxylic acid. This structural distinction imparts unique conformational properties and resistance to enzymatic degradation, making them highly valuable in medicinal chemistry.[1][2] Specifically, β-aryl-β-amino acid derivatives, such as (R)-3-(p-Methylphenyl)-β-alanine, serve as critical scaffolds for the development of novel therapeutics, including peptidomimetics with enhanced biological stability and activity.[2][3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of (R)-3-(p-Methylphenyl)-β-alanine for researchers and drug development professionals.

Physicochemical Properties and Identification

The fundamental properties of (R)-3-(p-Methylphenyl)-β-alanine are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.

| Property | Value | Source |

| Chemical Name | (R)-3-Amino-3-(p-tolyl)propanoic acid | [4] |

| Synonyms | H-D-b-Phe(4-Me)-OH, (βR)-β-Amino-4-methyl-benzenepropanoic acid | [4] |

| CAS Number | 479064-87-4 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Enantioselective Synthesis and Manufacturing

The primary challenge in synthesizing (R)-3-(p-Methylphenyl)-β-alanine lies in controlling the stereochemistry at the β-carbon to produce the desired (R)-enantiomer exclusively. The development of catalytic asymmetric methods is paramount for efficient and high-purity production.[1]

Key Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of β-aryl-β-amino acids:

-

Asymmetric Conjugate Addition: This is one of the most common approaches, involving the addition of a nitrogen nucleophile to a substituted cinnamate derivative in the presence of a chiral catalyst.

-

Catalytic Asymmetric Hydrogenation: The hydrogenation of enamines using chiral rhodium or ruthenium-based catalysts can produce β-amino acids with high enantioselectivity.[1]

-

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing the other to be isolated in high enantiomeric purity. Organocatalysts are often employed for the kinetic resolution of racemic intermediates like N-carbalkoxy-3-substituted isoxazolidin-5-ones.[6]

Exemplary Protocol: Cooperative Isothiourea and Brønsted Acid Catalysis

A highly effective method for producing α-aryl-β²-amino esters, which are structurally related and utilize similar principles, involves a cooperative catalysis approach. This can be adapted for the synthesis of the target molecule. The causality behind this choice is the high yield and excellent enantioselectivity offered by the dual catalytic system. The isothiourea catalyst activates the pronucleophile, while the Brønsted acid activates the imine electrophile, creating a highly organized transition state that dictates the stereochemical outcome.

Step-by-Step Methodology:

-

Iminium Ion Formation: An appropriate hemiaminal ether serves as an in situ precursor to the required iminium ion.

-

Pronucleophile Preparation: A p-methyl-substituted arylacetic acid ester is used as the pronucleophile.

-

Catalytic Reaction: The reaction is carried out in the presence of a chiral isothiourea catalyst (e.g., Benzotetramisole, BTM) and a Brønsted acid co-catalyst in an appropriate solvent like THF.[7]

-

Workup and Purification: The reaction is quenched (e.g., with methanol) to yield the methyl ester product, which is then purified using standard chromatographic techniques.[7]

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, (R)-3-(p-Methylphenyl)-β-alanine.

Caption: A generalized workflow for the enantioselective synthesis of the target compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of the final product, a multi-technique analytical approach is required. Each technique provides orthogonal data, creating a self-validating system for quality control.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used to determine the chemical purity of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Purity is assessed by the area percentage of the main peak.

-

Chiral HPLC: This is the most critical technique for determining the enantiomeric purity (enantiomeric excess, e.e.). A chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the (R) and (S) enantiomers, allowing for their precise quantification.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the various protons and carbons in the molecule.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-3-(P-METHYLPHENYL)-BETA-ALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 479064-87-4 [amp.chemicalbook.com]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-3-(p-Methylphenyl)-β-alanine

Executive Summary

(R)-3-(p-Methylphenyl)-β-alanine is a chiral β-amino acid derivative of significant interest due to its structural resemblance to endogenous neurotransmitters and other bioactive molecules. The precise mechanism of action of this compound is currently uncharacterized. This technical guide presents a hypothesis-driven framework for the systematic investigation of its molecular targets and downstream cellular effects. We will explore three primary, plausible mechanisms of action based on structural analogy: modulation of the GABA-B receptor, interference with carnosine biosynthesis, and antagonism of integrin receptors. For each hypothesis, a comprehensive, multi-tiered experimental plan is detailed, from initial binding assays to functional cellular readouts. This document is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for the elucidation of the pharmacological profile of (R)-3-(p-Methylphenyl)-β-alanine.

Structural Analysis and Rationale for Investigation

The structure of (R)-3-(p-Methylphenyl)-β-alanine presents several key features that inform our mechanistic hypotheses:

-

β-Alanine Backbone: The β-alanine core is structurally analogous to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential interaction with GABA receptors.[1][2] β-alanine itself is a non-proteinogenic amino acid that serves as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant intracellular buffering and antioxidant properties.[3][4][5]

-

Phenyl Ring Substitution: The presence of a p-methylphenyl group at the 3-position introduces a significant lipophilic moiety. This modification is likely to influence receptor binding affinity and selectivity compared to unsubstituted β-alanine. Such aromatic substitutions are common in ligands targeting central nervous system (CNS) receptors.

-

Stereochemistry: The defined (R)-stereochemistry at the chiral center is critical, as biological targets often exhibit stereospecific binding. This implies that the compound's activity is likely dependent on a precise three-dimensional orientation within a binding pocket.

Given these structural attributes, we will investigate three primary hypotheses.

Hypothesis 1: (R)-3-(p-Methylphenyl)-β-alanine as a GABA-B Receptor Modulator

The most compelling hypothesis, based on structural similarity to GABA and known GABA-B agonists like baclofen, is that (R)-3-(p-Methylphenyl)-β-alanine acts as a modulator, likely an agonist, of the GABA-B receptor. The GABA-B receptor is a class C G-protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[1][2][6] It functions as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[2][7] Agonist binding to the Venus flytrap (VFT) domain of the GABA-B1 subunit induces a conformational change that, through the GABA-B2 subunit, activates inhibitory Gαi/o proteins.[6][7] This leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[1][7]

Proposed Signaling Pathway

References

- 1. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-alanine | Dosing, Uses and Side effects | medtigo [medtigo.com]

- 4. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (R)-3-(p-Methylphenyl)-β-alanine: An In-depth Technical Guide

A Senior Application Scientist’s Guide to the Spectroscopic Characterization of a Chiral β-Amino Acid

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral β-amino acid, (R)-3-(p-methylphenyl)-β-alanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to the structural elucidation of this compound. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes information from related compounds and established spectroscopic principles to present a robust, predicted dataset. Each section includes detailed tables of expected spectral features, generalized experimental protocols, and in-depth interpretations to aid in the identification and characterization of (R)-3-(p-methylphenyl)-β-alanine.

Introduction

(R)-3-(p-methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid. The presence of the β-amino acid scaffold and the chiral center makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics, bioactive small molecules, and pharmaceutical agents.[1][2] The p-methylphenyl substituent provides a lipophilic aromatic moiety that can be crucial for molecular recognition and pharmacological activity. Accurate and unambiguous structural characterization is paramount in the synthesis and application of such chiral compounds. This guide provides a detailed roadmap for the spectroscopic analysis of (R)-3-(p-methylphenyl)-β-alanine, leveraging the power of modern analytical techniques to confirm its identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of (R)-3-(p-methylphenyl)-β-alanine with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of (R)-3-(p-Methylphenyl)-β-alanine with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of (R)-3-(p-methylphenyl)-β-alanine in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, methine, methylene, and methyl protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 2.50 - 2.70 | dd | 15.0, 6.0 |

| H-2' | 2.75 - 2.95 | dd | 15.0, 8.0 |

| H-3 | 4.20 - 4.40 | t | 7.0 |

| Ar-H (ortho to alkyl) | 7.10 - 7.20 | d | 8.0 |

| Ar-H (meta to alkyl) | 7.25 - 7.35 | d | 8.0 |

| -CH₃ | 2.30 | s | - |

| -NH₂ | 2.00 - 3.00 | br s | - |

| -COOH | 12.0 - 13.0 | br s | - |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-(p-methylphenyl)-β-alanine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Interpretation of the ¹H NMR Spectrum

The aromatic protons are expected to appear as two doublets in the region of δ 7.10-7.35 ppm, characteristic of a para-substituted benzene ring. The methine proton at the chiral center (H-3) would likely appear as a triplet around δ 4.20-4.40 ppm, coupled to the two diastereotopic methylene protons at C-2. These methylene protons would present as a pair of doublets of doublets (dd) due to both geminal and vicinal coupling. The methyl protons of the p-tolyl group would give rise to a singlet at approximately δ 2.30 ppm. The labile protons of the amino and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary with concentration, temperature, and solvent.

Caption: Predicted key ¹H-¹H COSY correlations for (R)-3-(p-Methylphenyl)-β-alanine.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 173.0 - 175.0 |

| C-2 (-CH₂) | 40.0 - 42.0 |

| C-3 (-CH) | 50.0 - 52.0 |

| C-4' (Ar-C, quat.) | 138.0 - 140.0 |

| C-5'/C-9' (Ar-CH) | 129.0 - 131.0 |

| C-6'/C-8' (Ar-CH) | 126.0 - 128.0 |

| C-7' (Ar-C, quat.) | 135.0 - 137.0 |

| C-10' (-CH₃) | 20.0 - 22.0 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same NMR spectrometer as for the ¹H experiment.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid (C-1) will be the most downfield signal, typically above δ 170 ppm. The aromatic carbons will appear in the δ 125-140 ppm range, with the quaternary carbons being less intense. The aliphatic carbons (C-2, C-3, and the methyl carbon) will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 3100 - 2900 | Medium | N-H stretch (amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1720 - 1700 | Strong | C=O stretch (carboxylic acid) |

| 1620 - 1580 | Medium | N-H bend (amine) |

| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |

| 820 - 800 | Strong | C-H out-of-plane bend (p-disubstituted) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum followed by the sample spectrum.

-

Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad absorption in the 3200-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the amino group. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The presence of the para-substituted aromatic ring will be confirmed by characteristic C=C stretching bands and a strong out-of-plane C-H bending vibration around 810 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 180.1019 | [M+H]⁺ (Calculated for C₁₀H₁₄NO₂⁺) |

| 162.0913 | [M+H - H₂O]⁺ |

| 134.0964 | [M+H - HCOOH]⁺ |

| 119.0855 | [C₉H₁₁]⁺ (Tropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Processing: Analyze the resulting spectrum to determine the m/z values of the molecular ion and major fragment ions.

Interpretation of the Mass Spectrum

In positive ion ESI-MS, (R)-3-(p-methylphenyl)-β-alanine is expected to be readily protonated to form the [M+H]⁺ ion at m/z 180.1019. Common fragmentation pathways would include the loss of water (H₂O) from the carboxylic acid group and the loss of formic acid (HCOOH). A prominent peak at m/z 119.0855 corresponding to the p-methylbenzyl cation, which can rearrange to the stable tropylium ion, is also anticipated.

References

solubility profile of (r)-3-(p-Methylphenyl)-beta-alanine in various solvents

An In-depth Technical Guide to the Solubility Profile of (R)-3-(p-Methylphenyl)-β-alanine

For Researchers, Scientists, and Drug Development Professionals